molecular formula C20H35NO4 B013976 2,5-Dioxopyrrolidin-1-yl palmitate CAS No. 14464-31-4

2,5-Dioxopyrrolidin-1-yl palmitate

Cat. No.: B013976
CAS No.: 14464-31-4
M. Wt: 353.5 g/mol
InChI Key: OTNHQVHEZCBZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxopyrrolidin-1-yl palmitate, also known as this compound, is a useful research compound. Its molecular formula is C20H35NO4 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biopolymer Synthesis

    A related compound, 2,5-dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, has been used effectively for synthesizing stable covalently labeled biopolymers (Crovetto et al., 2008).

  • Biological Sensing and Iron Complexes

    2,6-bis(pyrazolyl)pyridines and related ligands, which share structural similarities with 2,5-Dioxopyrrolidin-1-yl palmitate, have potential applications in biological sensing and in iron complexes that exhibit unusual spin-state transitions (Halcrow, 2005).

  • Monoclonal Antibody Production

    4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, another structurally similar compound, has been shown to improve monoclonal antibody production in Chinese hamster ovary cells, potentially enhancing therapeutic monoclonal antibody production (Aki et al., 2021).

  • Electronic Device Applications

    Poly[bis(pyrrol-2-yl)arylenes], which are related to the compound , demonstrate stable electrical conductivity and low oxidation potentials, making them suitable for use in electronic devices (Sotzing et al., 1996).

  • Anticonvulsant Agents

    Several studies have identified N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and derivatives as potential new treatments for epilepsy, demonstrating promising anticonvulsant properties and safety profiles (Kamiński et al., 2015; Kamiński et al., 2016; Kamiński et al., 2016).

  • Biocatalytic Domino Reactions

    A novel diastereoselective synthesis of 2,5-dioxopyrrolidine derivatives using Fe3O4 NPs @ lipase as reusable nanobiocatalysts has been demonstrated, showcasing high yield and efficiency (Mohajer & Baharfar, 2017).

  • Prodiabetic Effects in Skeletal Muscle Cells

    Palmitate-induced IL-6 production in skeletal muscle cells may mediate prodiabetic effects, suggesting that IL-6 inhibition could potentially prevent these effects (Jové et al., 2005).

  • Cholinesterase Inhibitors and Anticonvulsant Agents

    Hydroacridine (quinoline) derivatives, related to this compound, have shown potential as cholinesterase inhibitors, anti-inflammatory, and anticonvulsant agents, surpassing previous literature data in these areas (Smetanin et al., 2021).

  • Electrochromic and Fluorescent Polymers

    N-substituted thienylpyrrole, structurally similar to this compound, has been used in the development of processable electrochromic and fluorescent polymers, exhibiting multielectrochromic behavior and solubility in organic solvents (Cihaner & Algi, 2008).

Mechanism of Action

Target of Action

N-Succinimidyl palmitate primarily targets fatty acid translocase (FAT/CD36), a protein involved in the uptake of long-chain fatty acids (LCFAs) into cells . FAT/CD36 plays a crucial role in cellular fatty acid metabolism, influencing energy production, signaling pathways, and membrane composition.

Mode of Action

N-Succinimidyl palmitate interacts with FAT/CD36 by binding to it and inhibiting its function. This binding prevents the translocation of LCFAs across the cell membrane, thereby reducing their intracellular levels .

Biochemical Pathways

The inhibition of FAT/CD36 by N-Succinimidyl palmitate affects several biochemical pathways:

Pharmacokinetics

The pharmacokinetics of N-Succinimidyl palmitate involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

The molecular and cellular effects of N-Succinimidyl palmitate include:

Action Environment

Environmental factors influencing the action of N-Succinimidyl palmitate include:

N-Succinimidyl palmitate is a potent tool for studying fatty acid metabolism and has potential therapeutic applications in conditions where modulation of fatty acid uptake is beneficial.

: Sulfo-N-succinimidyl esters of long chain fatty acids : Palmitoylation: policing protein stability and traffic : 棕榈酸N-羟基琥珀酰亚胺酯_化工百科

Biochemical Analysis

Biochemical Properties

N-Succinimidyl palmitate interacts with various enzymes, proteins, and other biomolecules. It is known to facilitate the membrane association and proper subcellular localization of proteins . The compound is also involved in the covalent attachment of palmitic acid to proteins .

Cellular Effects

N-Succinimidyl palmitate has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that palmitate can induce the production of cytosolic and mitochondrial reactive oxygen species (ROS), which can be prevented by co-exposure to unsaturated fatty acids .

Molecular Mechanism

The molecular mechanism of N-Succinimidyl palmitate involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

While specific studies on the dosage effects of N-Succinimidyl palmitate in animal models are limited, it is known that excessive consumption of diets rich in saturated fat, such as palmitate, can lead to brain dysfunction .

Metabolic Pathways

N-Succinimidyl palmitate is involved in various metabolic pathways. Free fatty acids (FFAs), like palmitate, are important substrates for mitochondrial oxidative metabolism and ATP synthesis . FFAs enter mitochondria via carnitine palmitoyltransferase 1 (CPT1) and undergo beta-oxidation to generate acetyl-CoA, which serves as a substrate for the Krebs cycle .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)25-21-18(22)16-17-19(21)23/h2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNHQVHEZCBZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404977
Record name N-Succinimidyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14464-31-4
Record name Palmitic acid N-hydroxysuccinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14464-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Succinimidyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-hydroxysuccinimide (69.8 g, 0.598 mol) was added drop by drop to 1 L of chloroform solution of palmitoyl chloride (165 ml, 0.544 mol) with stirring while cooling with ice, and then triethylamine (83.1 ml, 0.598 mol) was added dropwise over 30 minutes. Then, the whole was stirred while cooled with ice for 30 minutes, allowed to gradually reach room temperature, and stirred for 7 hours. The reaction mixture was washed with water (500 ml×3), then dried over magnesium sulfate, and concentrated under reduced pressure to give 260.3 g (quant) of a colorless solid.
Quantity
69.8 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
83.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 165 mL (0.544 mol) of palmitoyl chloride in 1 L of chloroform while cooled with ice with stirring, 69.8 g (0.598 mol) of N-hydroxysuccinimide was gradually added, and 83.1 mL (0.598 mol) of triethylamine was added dropwise thereto over 30 minutes. The resultant solution was stirred for 30 minutes while cooled with ice and for another 7 hours during which the resultant solution gradually reached room temperature. After washed with 500 mL of water three times, the resultant solution was dried over magnesium sulfate and was then concentrated under reduced pressure to obtain 260.3 g (quant) of a colorless solid.
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
69.8 g
Type
reactant
Reaction Step Two
Quantity
83.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl palmitate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-yl palmitate
Reactant of Route 3
Reactant of Route 3
2,5-Dioxopyrrolidin-1-yl palmitate
Reactant of Route 4
Reactant of Route 4
2,5-Dioxopyrrolidin-1-yl palmitate
Reactant of Route 5
Reactant of Route 5
2,5-Dioxopyrrolidin-1-yl palmitate
Reactant of Route 6
Reactant of Route 6
2,5-Dioxopyrrolidin-1-yl palmitate
Customer
Q & A

Q1: What is the primary application of Palmitic Acid N-Hydroxysuccinimide Ester in the context of the provided research?

A1: Palmitic Acid N-Hydroxysuccinimide Ester is primarily used to modify polymers, enhancing their amphiphilic properties for the formation of nanoparticles and polymeric vesicles intended for drug delivery. [, , ] These modified polymers can encapsulate both hydrophilic and hydrophobic molecules, broadening their potential applications in drug delivery. []

Q2: How does the degree of Palmitic Acid N-Hydroxysuccinimide Ester substitution affect the formation of drug delivery systems?

A2: The research demonstrates that a lower level of palmitoyl substitution, achieved by controlling the reaction conditions with Palmitic Acid N-Hydroxysuccinimide Ester, favors the formation of polymeric vesicles. [] A higher degree of substitution might hinder vesicle formation due to increased hydrophobicity. This highlights the importance of carefully controlling the reaction parameters to achieve the desired self-assembly properties for drug delivery.

Q3: Can the size of the resulting drug delivery systems be controlled?

A3: Yes, the size of polymeric vesicles can be controlled by manipulating the molecular weight of the initial polymer and the degree of Palmitic Acid N-Hydroxysuccinimide Ester substitution. [, ] For instance, lower molecular weight polymers and those with lower palmitoyl substitution levels tend to form smaller vesicles. [] This size control is crucial for targeted drug delivery, as vesicle size influences biodistribution and cellular uptake.

Q4: What types of polymers have been successfully modified with Palmitic Acid N-Hydroxysuccinimide Ester for drug delivery applications in the provided research?

A4: The research highlights the successful modification of Poly-L-lysine [, ] and Glycol Chitosan [] with Palmitic Acid N-Hydroxysuccinimide Ester to create amphiphilic polymers capable of forming nanoparticles and vesicles for drug delivery. These modified polymers showcase the versatility of Palmitic Acid N-Hydroxysuccinimide Ester in tailoring the properties of different polymers for drug delivery applications.

Q5: Beyond vesicle size, how does modifying polymers with Palmitic Acid N-Hydroxysuccinimide Ester affect drug encapsulation?

A5: The research indicates that the encapsulation efficiency of hydrophilic macromolecules within the formed vesicles increases with vesicle size. [] Larger vesicles, often achieved with higher molecular weight polymers and controlled Palmitic Acid N-Hydroxysuccinimide Ester modification, provide a greater internal volume for encapsulating therapeutic agents.

Q6: Are there any in vivo studies demonstrating the efficacy of drug delivery systems utilizing polymers modified with Palmitic Acid N-Hydroxysuccinimide Ester?

A6: Yes, the research on Paclitaxel-loaded N-palmitoyl chitosan hydrogels [] provides in vivo data. It shows prolonged drug retention in the peritoneal cavity and improved survival in a murine model of ovarian cancer. This study suggests that modifying chitosan with Palmitic Acid N-Hydroxysuccinimide Ester contributes to a sustained-release formulation with potential benefits in cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.